molecular formula C16H18ClN3OS B5705744 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea

Cat. No. B5705744
M. Wt: 335.9 g/mol
InChI Key: DMSKPBGCGDDWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. CCT018159 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.

Mechanism of Action

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. By inhibiting PDK1, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have anti-inflammatory properties, and may have potential applications in other inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has several advantages as a research tool. It is a highly specific inhibitor of PDK1, which makes it a valuable tool for studying the role of PDK1 in cancer and other diseases. However, like all small molecule inhibitors, it has limitations in terms of its selectivity and potential off-target effects. Researchers must carefully consider these limitations when designing experiments using this compound.

Future Directions

There are several potential future directions for research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea. One area of interest is the development of more selective inhibitors of PDK1, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the identification of biomarkers that can be used to predict response to this compound therapy. Finally, there is potential for the development of combination therapies that target multiple signaling pathways in cancer cells.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with cyclohexylisocyanate to form the final product, this compound.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in preclinical models of cancer. In addition to its anti-cancer properties, this compound has also been shown to have potential applications in diabetes and other diseases.

properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKPBGCGDDWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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